Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate
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Overview
Description
Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate is a complex organic compound that features a benzimidazole core, a cyclobutyl ring, and an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The cyclobutyl ring can be introduced via cycloaddition reactions, and the acrylate moiety can be added through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also affect cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Similar structure but lacks the cyclobutyl ring.
Methyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the cyclobutyl ring, which can impart different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
ethyl (E)-3-[2-(1-aminocyclobutyl)-3-methylbenzimidazol-5-yl]prop-2-enoate |
InChI |
InChI=1S/C17H21N3O2/c1-3-22-15(21)8-6-12-5-7-13-14(11-12)20(2)16(19-13)17(18)9-4-10-17/h5-8,11H,3-4,9-10,18H2,1-2H3/b8-6+ |
InChI Key |
MTBUEHCYQZHIFI-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC2=C(C=C1)N=C(N2C)C3(CCC3)N |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(C=C1)N=C(N2C)C3(CCC3)N |
Origin of Product |
United States |
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